
Empesertib
Descripción general
Descripción
Empesertib, también conocido como BAY1161909, es un inhibidor selectivo de la quinasa del huso monopolar 1 (Mps1), biodisponible por vía oral. Este compuesto ha mostrado actividad antineoplásica potencial, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer. La quinasa Mps1 es esencial para el funcionamiento del punto de control del ensamblaje del huso (SAC) y controla la alineación de los cromosomas durante la mitosis .
Mecanismo De Acción
Empesertib ejerce sus efectos inhibiendo selectivamente la actividad de la quinasa Mps1. Tras la administración, this compound se une a la quinasa Mps1, lo que lleva a la inactivación del punto de control del ensamblaje del huso (SAC). Esto da como resultado una mitosis acelerada, desalineación cromosómica, segregación cromosómica errónea y un aumento de la aneuploidía, lo que finalmente induce la muerte celular en las células cancerosas que sobreexpresan Mps1 .
Análisis Bioquímico
Biochemical Properties
Empesertib plays a significant role in biochemical reactions. It binds to and inhibits the activity of Mps1 . This interaction with Mps1, a kinase expressed in proliferating normal tissues and aberrantly overexpressed in a wide range of human tumors , is crucial for its function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It causes inactivation of the spindle assembly checkpoint (SAC), accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy . These effects lead to the induction of cell death in cancer cells overexpressing Mps1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of Mps1 . This binding interaction leads to the inactivation of the SAC, causing accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy .
Metabolic Pathways
This compound is involved in metabolic pathways, particularly those involving the Mps1 kinase
Métodos De Preparación
Empesertib se sintetiza mediante una serie de reacciones químicas que involucran reactivos y condiciones específicosLos métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucran técnicas de síntesis a gran escala para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Empesertib se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución donde los sustituyentes específicos se reemplazan por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Química: Empesertib se utiliza como un compuesto de herramienta para estudiar la inhibición de la quinasa Mps1 y sus efectos sobre la división celular.
Biología: En la investigación biológica, this compound se utiliza para investigar el papel de la quinasa Mps1 en la mitosis y su potencial como objetivo para la terapia contra el cáncer.
Comparación Con Compuestos Similares
Empesertib se compara con otros inhibidores de la quinasa Mps1 como CFI-402257 y BOS-172722. Estos compuestos comparten un mecanismo de acción similar, pero difieren en su potencia, selectividad y propiedades farmacocinéticas. La estructura única de this compound y el modo de unión contribuyen a su perfil distinto como inhibidor de la quinasa .
Compuestos similares incluyen:
CFI-402257: Otro inhibidor de la quinasa Mps1 con potente actividad anticancerígena.
BOS-172722: Un inhibidor selectivo de la quinasa Mps1 con una estructura química y propiedades de unión diferentes.
La singularidad de this compound radica en su inhibición específica de la quinasa Mps1, lo que lo convierte en una herramienta valiosa para estudiar el papel de esta quinasa en el cáncer y desarrollar terapias dirigidas.
Actividad Biológica
Empesertib, also known as BAY1161909, is a selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various aggressive cancers. The following sections detail its biological activity, including mechanisms of action, preclinical and clinical findings, and relevant case studies.
This compound targets the Mps1 kinase, which is essential for proper chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to increased chromosomal instability and cell death in cancer cells. This mechanism is particularly effective in cancers that are characterized by high levels of chromosomal aberrations.
Preclinical Studies
In Vitro Efficacy
this compound has demonstrated potent antiproliferative effects across various cancer cell lines. For instance, studies have shown that the compound exhibits an IC50 value in the nanomolar range (approximately 0.83 nM) against specific cancer types . The cytotoxic effects were confirmed through clonogenic assays, where a dose-dependent decrease in survival fraction was observed .
Radiosensitization
Research indicates that this compound enhances radiosensitivity in basal-like breast cancer models. When combined with radiation therapy, it significantly reduced survival rates compared to radiation alone, suggesting its potential as a radiosensitizer .
Clinical Studies
This compound has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy:
- Phase I Trials : An open-label dose-escalation study was conducted to determine the maximum tolerated dose (MTD) of this compound in combination with paclitaxel for patients with advanced malignancies. The study reported manageable adverse effects primarily related to hematologic toxicity, such as neutropenia and leukopenia .
- Efficacy in Specific Cancers : In trials involving non-small-cell lung cancer and pancreatic cancer, this compound showed partial responses (PR) ranging from 2% to 5% when administered as monotherapy or in combination with other agents . Notably, acute myeloid leukemia (AML) patients exhibited a higher response rate with complete remissions reported .
Case Studies
- Breast Cancer : A case study highlighted the use of this compound in a patient with triple-negative breast cancer who experienced significant tumor reduction following treatment. This case underscored the drug's potential as part of a combination therapy regimen .
- Non-Hodgkin Lymphoma : Another case documented the efficacy of this compound in a patient with non-Hodgkin lymphoma where treatment led to substantial clinical improvement and remission status after several cycles .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Cancer Type | Response Rate | Notable Findings |
---|---|---|---|
Preclinical | Basal-like Breast Cancer | N/A | Enhanced radiosensitivity observed |
Phase I Clinical | Advanced Malignancies | PR: 2-5% | Manageable AEs; MTD established |
Case Study | Triple-Negative Breast | Significant Reduction | Tumor size decreased dramatically |
Case Study | Non-Hodgkin Lymphoma | Clinical Improvement | Patient achieved remission status |
Propiedades
IUPAC Name |
(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJKIOCCERLIDG-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443763-60-7 | |
Record name | Empesertib [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMPESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action for Empesertib?
A1: this compound functions as a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. [] By binding to Mps1, this compound disrupts the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to accelerated mitosis, chromosomal misalignment and missegregation, and ultimately, cell death. [] This mechanism is particularly relevant in cancer cells, which often overexpress Mps1. []
Q2: What are the potential applications of this compound in cancer treatment?
A2: this compound shows promise as a radiosensitizing agent, particularly in Triple Negative Breast Cancer (TNBC). [, ] Studies demonstrate that combining this compound with radiotherapy significantly reduces tumor growth in murine models compared to single-agent therapies. [, ] This enhanced efficacy is attributed to this compound's ability to modulate the tumor immune microenvironment, potentially by altering the quantities of immune cells like monocyte-derived suppressor cells and CD8+ T cells. [, ] Further research is exploring the mechanisms behind these immune system interactions.
Q3: Has this compound demonstrated efficacy in overcoming drug resistance in cancer treatment?
A3: Research suggests that this compound might be effective in overcoming resistance to FOLFOX (5-Fluorouracil, Oxaliplatin, Leucovorin) chemotherapy in metastatic colorectal cancer. [] Studies utilizing patient-derived tumor organoids (PDTOs) demonstrated that this compound, administered after FOLFOX exposure, effectively targeted the SAC and induced cell death in previously resistant PDTOs. [] These findings highlight the potential for this compound to enhance the efficacy of existing chemotherapeutic regimens.
Q4: What are the limitations of current research on this compound and future directions for investigation?
A4: While preclinical studies on this compound exhibit promising results, further research is crucial to fully understand its potential and limitations. Current research primarily relies on in vitro and in vivo murine models. [, ] Further investigation is necessary to validate these findings in human subjects and determine clinical efficacy. Additionally, while research suggests this compound's impact on the tumor immune microenvironment, the specific mechanisms underlying these interactions require further exploration. [, ] Future studies should focus on elucidating these mechanisms and optimizing this compound's therapeutic application in combination with radiotherapy and other treatment modalities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.